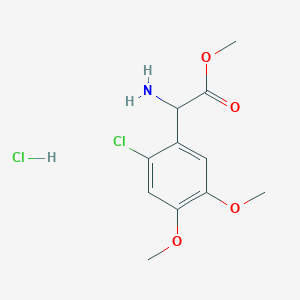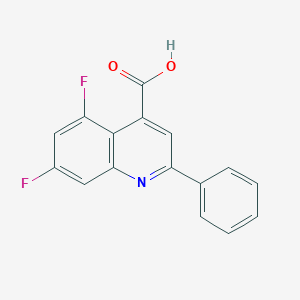
Benzyltrimethoxysilane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Benzyltrimethoxysilane is an organosilicon compound with the chemical formula C10H16O3Si. It is a colorless liquid that is used as a silane coupling agent and in various chemical syntheses. The compound is known for its ability to form strong bonds with both organic and inorganic materials, making it valuable in a wide range of applications.
Preparation Methods
Synthetic Routes and Reaction Conditions: Benzyltrimethoxysilane can be synthesized through the reaction of benzyl chloride with trimethoxysilane in the presence of a catalyst. The reaction typically occurs under mild conditions, with the catalyst facilitating the substitution of the chloride group with the trimethoxysilane group.
Industrial Production Methods: Industrial production of this compound often involves the use of continuous flow reactors to ensure consistent quality and yield. The process may include steps such as distillation and purification to remove any impurities and achieve the desired product purity.
Chemical Reactions Analysis
Types of Reactions: Benzyltrimethoxysilane undergoes various types of chemical reactions, including hydrolysis, condensation, and polymerization.
Common Reagents and Conditions:
Hydrolysis: In the presence of water, this compound hydrolyzes to form silanols and methanol. This reaction is often catalyzed by acids or bases.
Condensation: The silanol groups formed during hydrolysis can further condense to form siloxane bonds, leading to the formation of polysiloxanes.
Polymerization: this compound can polymerize with other silanes to form complex polymeric structures.
Major Products Formed:
Silanols: Formed during hydrolysis.
Polysiloxanes: Formed during condensation and polymerization reactions.
Scientific Research Applications
Benzyltrimethoxysilane has a wide range of applications in scientific research, including:
Chemistry: Used as a precursor in the synthesis of various organosilicon compounds and as a coupling agent to improve the adhesion between organic and inorganic materials.
Biology: Employed in the modification of surfaces for biological assays and in the immobilization of biomolecules.
Medicine: Investigated for its potential use in drug delivery systems and as a component in medical coatings.
Industry: Utilized in the production of coatings, adhesives, and sealants to enhance their performance and durability.
Mechanism of Action
The mechanism of action of benzyltrimethoxysilane involves its ability to form strong covalent bonds with both organic and inorganic substrates. The compound’s methoxy groups hydrolyze in the presence of water to form silanol groups, which can then react with hydroxyl groups on surfaces to form stable siloxane bonds. This property makes it an effective coupling agent and surface modifier.
Comparison with Similar Compounds
Trimethoxysilane: Similar in structure but lacks the benzyl group, making it less effective in certain applications.
Triethoxysilane: Contains ethoxy groups instead of methoxy groups, which can affect its reactivity and application.
Phenyltrimethoxysilane: Contains a phenyl group instead of a benzyl group, which can influence its chemical properties and uses.
Uniqueness: Benzyltrimethoxysilane’s unique combination of a benzyl group and methoxy groups provides it with distinct reactivity and bonding capabilities, making it particularly useful in applications requiring strong adhesion and surface modification.
Properties
CAS No. |
17872-99-0 |
|---|---|
Molecular Formula |
C10H16O3Si |
Molecular Weight |
212.32 g/mol |
IUPAC Name |
benzyl(trimethoxy)silane |
InChI |
InChI=1S/C10H16O3Si/c1-11-14(12-2,13-3)9-10-7-5-4-6-8-10/h4-8H,9H2,1-3H3 |
InChI Key |
GQVVQDJHRQBZNG-UHFFFAOYSA-N |
Canonical SMILES |
CO[Si](CC1=CC=CC=C1)(OC)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-Chloro-5,7-dihydropyrrolo[3,2-d]pyrimidin-6-one](/img/structure/B13707110.png)
![Ethyl 5-[4-(Difluoromethoxy)phenyl]isoxazole-3-carboxylate](/img/structure/B13707115.png)


![[13-[4-(2,5-dioxopyrrolidin-1-yl)oxycarbonyl-2-[methyl(2-sulfoethyl)carbamoyl]phenyl]-6,7,7,19,19,20-hexamethyl-17-(sulfomethyl)-2-oxa-20-aza-6-azoniapentacyclo[12.8.0.03,12.05,10.016,21]docosa-1(14),3,5,8,10,12,15,17,21-nonaen-9-yl]methanesulfonate](/img/structure/B13707138.png)

![6-Nitro-2,9-dihydro-1H-pyrido[3,4-b]indol-1-one](/img/structure/B13707149.png)







